molecular formula C8H10BNO2 B594351 Indolin-6-ylboronic acid CAS No. 1253912-15-0

Indolin-6-ylboronic acid

Cat. No.: B594351
CAS No.: 1253912-15-0
M. Wt: 162.983
InChI Key: AKTWHCRFKCLLCJ-UHFFFAOYSA-N
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Description

Indolin-6-ylboronic acid is a boronic acid derivative that features an indole ring structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields. This compound, in particular, is known for its utility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of indolin-6-ylboronic acid typically involves the halide-to-lithium exchange reaction. This method uses n-butyllithium (n-BuLi) to convert halogenated indole derivatives into the corresponding lithium intermediates, which are then reacted with boron-containing reagents such as triisopropyl borate to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Indolin-6-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Indolin-6-ylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Indole-3-boronic acid
  • Indole-5-boronic acid
  • Indole-7-boronic acid

Comparison: Indolin-6-ylboronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and binding properties. Compared to other indole boronic acids, this compound may exhibit different biological activities and synthetic utility due to the position of the boronic acid group .

Properties

IUPAC Name

2,3-dihydro-1H-indol-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTWHCRFKCLLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCN2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735458
Record name 2,3-Dihydro-1H-indol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253912-15-0
Record name B-(2,3-Dihydro-1H-indol-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253912-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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